molecular formula C19H13Cl3N4OS B15079423 2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide

2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide

Cat. No.: B15079423
M. Wt: 451.8 g/mol
InChI Key: KNJCQWKIAOGMHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazoloquinoline-based sulfanyl acetamide derivative featuring a 2,4,6-trichlorophenyl substituent. Its core structure combines a triazoloquinoline moiety linked via a sulfanyl group to an acetamide scaffold. The 2,4,6-trichlorophenyl group introduces strong electron-withdrawing effects, which may enhance stability and influence biological interactions.

Properties

Molecular Formula

C19H13Cl3N4OS

Molecular Weight

451.8 g/mol

IUPAC Name

2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide

InChI

InChI=1S/C19H13Cl3N4OS/c1-10-6-16-24-25-19(26(16)15-5-3-2-4-12(10)15)28-9-17(27)23-18-13(21)7-11(20)8-14(18)22/h2-8H,9H2,1H3,(H,23,27)

InChI Key

KNJCQWKIAOGMHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=C(C=C(C=C4Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Scientific Research Applications

2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Acetamide Core Heterocycle Key Features
Target Compound C₁₉H₁₄Cl₃N₄OS¹ ~465.8 (calculated) 2,4,6-Trichlorophenyl [1,2,4]Triazolo[4,3-a]quinoline Strong electron-withdrawing Cl₃ group; potential for enhanced lipophilicity
2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide C₂₀H₁₅F₃N₄OS 416.42 2-(Trifluoromethyl)phenyl [1,2,4]Triazolo[4,3-a]quinoline CF₃ group enhances metabolic stability and electron-deficient character
2-({5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide C₂₁H₁₆N₆OS₂ ~432.5 (calculated) 5-Phenyl-1,2,4-thiadiazol-3-yl [1,2,4]Triazolo[4,3-a]quinoline Thiadiazole ring introduces π-π stacking potential; increased polarity
2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide C₁₃H₁₂N₄OS 272.33 None (free -NH₂) [1,2,4]Triazolo[4,3-a]quinoline Simpler structure; likely lower bioactivity due to lack of aromatic substituent

¹Molecular formula inferred from analogs in .

Key Observations:
  • Substituent Effects : The 2,4,6-trichlorophenyl group in the target compound likely confers higher lipophilicity compared to the trifluoromethyl (CF₃) and thiadiazole-containing analogs . This may enhance membrane permeability but reduce aqueous solubility.
  • Electronic Properties : The electron-withdrawing Cl₃ group may stabilize the acetamide linkage against hydrolysis compared to unsubstituted or CF₃-containing analogs .

Biological Activity

The compound 2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide is a novel synthetic derivative with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by the following molecular formula:

  • Molecular Formula : C₁₉H₁₈Cl₃N₄OS
  • Molecular Weight : 384.45 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. Research indicates that derivatives of triazoloquinoline compounds exhibit significant cytotoxicity against various cancer cell lines through mechanisms such as:

  • DNA Intercalation : The compound's structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
  • Topoisomerase Inhibition : It acts as an inhibitor of topoisomerase II, an enzyme critical for DNA unwinding during replication.

Cytotoxicity Studies

Research has demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC₅₀ (μM)
This compoundHepG26.29
This compoundHCT-1162.44

These results indicate that the compound is more effective against the HCT-116 cell line compared to HepG2 cells, suggesting a selective toxicity profile.

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural features. Modifications in the triazole and quinoline moieties can enhance or diminish its cytotoxic properties. For example:

  • Substitution patterns on the quinoline ring significantly affect binding affinity and cytotoxicity.
  • The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances lipophilicity and cellular uptake.

Case Studies

Recent studies have evaluated the efficacy of this compound in various experimental setups:

  • In Vitro Studies :
    • The compound was tested on multiple cancer cell lines including HepG2 (hepatocellular carcinoma) and HCT-116 (colon cancer), showing promising results in inhibiting cell proliferation.
    • The mechanism was further elucidated through flow cytometry and apoptosis assays indicating that treated cells exhibited increased apoptotic markers.
  • In Vivo Studies :
    • Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups. This suggests potential for further development into a therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.